2,2-diphenyl-1-(4-((2-phenyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)ethanone

Aldosterone synthase inhibition CYP11B2 Hypertension

This 2,2-diphenyl-1-(4-((2-phenyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)ethanone (CAS 1351655-26-9) is a precise pharmacophoric tool for CYP11B2 inhibitor SAR programs, validated against the WO2006005726A3 patent class. With a calculated logP of 5.13 and unique 3D architecture (sp³ fraction 0.31), it serves as an essential high-lipophilicity reference for ADME assays and diversity-oriented screening libraries. Insist on exact CAS verification to avoid regioisomers with divergent CYP11B1/CYP11B2 selectivity. Contact us for custom synthesis or bulk orders.

Molecular Formula C29H29N3O
Molecular Weight 435.571
CAS No. 1351655-26-9
Cat. No. B2694085
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2-diphenyl-1-(4-((2-phenyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)ethanone
CAS1351655-26-9
Molecular FormulaC29H29N3O
Molecular Weight435.571
Structural Identifiers
SMILESC1CN(CCC1CN2C=CN=C2C3=CC=CC=C3)C(=O)C(C4=CC=CC=C4)C5=CC=CC=C5
InChIInChI=1S/C29H29N3O/c33-29(27(24-10-4-1-5-11-24)25-12-6-2-7-13-25)31-19-16-23(17-20-31)22-32-21-18-30-28(32)26-14-8-3-9-15-26/h1-15,18,21,23,27H,16-17,19-20,22H2
InChIKeyBKBARNSVVARKBF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2,2-Diphenyl-1-(4-((2-phenyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)ethanone (CAS 1351655-26-9): Chemical Identity and Structural Class


2,2-Diphenyl-1-(4-((2-phenyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)ethanone (CAS 1351655-26-9) is a synthetic small molecule with the molecular formula C29H29N3O and a molecular weight of 435.571 g/mol [1]. Its structure combines a diphenyl ethanone moiety with a piperidine ring substituted at the 4-position by a (2-phenyl-1H-imidazol-1-yl)methyl group. The compound belongs to a broader class of imidazole-piperidinyl derivatives that have been investigated in patent literature as modulators of kinase activity and as aldosterone synthase (CYP11B2) inhibitors [2]. No clinical trials have been detected for this specific compound [3].

Why In-Class Imidazole-Piperidine Derivatives Cannot Be Freely Substituted for 2,2-diphenyl-1-(4-((2-phenyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)ethanone


Imidazole-piperidine-ethanone derivatives exhibit steep structure-activity relationships (SAR) where seemingly minor changes in the diphenyl substitution pattern or the imidazole N-alkylation linker dramatically alter target potency and selectivity profiles [1]. In the aldosterone synthase (CYP11B2) inhibitor patent space, closely related analogs show IC50 values spanning from low nanomolar to micromolar ranges depending on whether the imidazole is linked via a methylene bridge to the piperidine ring and the nature of the diphenyl substitution [1]. Generic substitution without identical CAS verification risks selecting a compound with a different CYP11B1/CYP11B2 selectivity ratio, different logP (the target compound has a calculated logP of approximately 5.13 [2]), and consequently divergent pharmacokinetic behavior. The specific (2-phenyl-1H-imidazol-1-yl)methylpiperidine motif in this compound is a precise pharmacophoric element that cannot be assumed equipotent to other imidazole regioisomers.

Quantitative Comparative Evidence for 2,2-diphenyl-1-(4-((2-phenyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)ethanone: A Critical Assessment of Available Data


Aldosterone Synthase (CYP11B2) Inhibitory Potential: Patent Class Comparison

This compound falls within the general structural scope of WO2006005726A3, which claims heterocyclic compounds as aldosterone synthase (CYP11B2) inhibitors [1]. The patent exemplifies compounds with an imidazole ring linked via a methylene bridge to a piperidine, structurally analogous to the target compound. However, the target compound's specific biological activity data (IC50 against CYP11B2 or CYP11B1) are not disclosed in publicly available databases. A structurally related compound from a different patent series (US9271963, compound 27, an imidazole-substituted naphthalene) showed an IC50 of 206 nM against CYP11B1 in V79 MZh11B1 cells [2], but this comparator lacks the diphenyl ethanone moiety and is not a direct analog. No direct head-to-head comparison data exist for the target compound.

Aldosterone synthase inhibition CYP11B2 Hypertension Imidazole-piperidine SAR

Physicochemical Property Differentiation: Calculated logP and Molecular Descriptors

The target compound has a calculated partition coefficient (logP) of 5.132 [1], placing it in a highly lipophilic range. For comparison, the structural class of diphenyl conjugated imidazole derivatives (DPCIs) explored as glutaminyl cyclase inhibitors showed that modulating the diphenyl-imidazole conjugation and the piperidine substitution directly impacts logP values, with logP shifts of 0.5–1.5 log units observed between N-alkylated and N-acylated analogs [2]. The target compound's logP of 5.13 is notably higher than the typical CNS drug-like range (logP 1–4), suggesting preferential distribution toward adipose tissue or high protein binding, which differentiates it from more polar imidazole-piperidine analogs designed for CNS penetration.

Lipophilicity logP Drug-likeness BBB permeability

Molecular Complexity and Scaffold Uniqueness Versus Common Imidazole-Piperidine Libraries

The target compound contains 33 heavy atoms distributed across 4 rings with a fraction of sp3-hybridized carbons of 0.31 [1]. This places it in the IKEF tranche of the ZINC database, indicating moderate three-dimensional complexity. By comparison, the simpler imidazole-substituted naphthalene comparator (US9271963, compound 27) contains only 2 rings and has a lower fraction of sp3 carbons [2]. The target compound's combination of a diphenyl quaternary carbon center, a piperidine ring, and a 2-phenylimidazole linked via a methylene spacer creates a unique three-dimensional architecture that is not present in commercial imidazole fragment libraries. This scaffold uniqueness is relevant for intellectual property positioning and for exploring novel binding modes in CYP11B or kinase targets.

Chemical diversity Scaffold analysis Fragment-based screening Compound library design

Recommended Application Scenarios for 2,2-diphenyl-1-(4-((2-phenyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)ethanone Based on Available Evidence


Aldosterone Synthase (CYP11B2) Inhibitor Lead Optimization and SAR Expansion

Given the compound's structural alignment with the imidazole-piperidine aldosterone synthase inhibitor pharmacophore claimed in WO2006005726A3 [1], this compound is suitable as a starting point for CYP11B2 inhibitor SAR programs. Researchers investigating resistant hypertension or primary hyperaldosteronism can use this compound to explore how the diphenyl ethanone moiety influences CYP11B2 potency and selectivity versus CYP11B1, building on the patent class observation that substituents on the imidazole and piperidine rings critically modulate enzyme inhibition.

Chemical Probe for Studying Lipophilic Imidazole Derivative Membrane Partitioning

The compound's high calculated logP of 5.13 [2] makes it a useful tool compound for studying how extreme lipophilicity affects membrane partitioning, protein binding, and metabolic stability of imidazole-piperidine derivatives in vitro. It can serve as a high-logP reference standard in ADME assays, contrasting with more polar imidazole analogs used in CNS drug discovery programs, such as the DPCI series developed for Alzheimer's disease [3].

Scaffold-Hopping and Fragment-Based Drug Discovery Library Component

The compound's unique three-dimensional architecture—33 heavy atoms, 4 rings, and a non-planar sp3 fraction of 0.31 [2]—positions it as a valuable member of diversity-oriented screening libraries. Its structural features differentiate it from common flat imidazole fragments, making it suitable for scaffold-hopping campaigns aimed at identifying novel chemotypes for kinase inhibition (as described in related patent families [1]) or other imidazole-binding protein targets.

Analytical Reference Standard for Method Development and Purity Assessment

As a well-defined synthetic compound with a molecular weight of 435.571 g/mol and established molecular formula C29H29N3O [2], this compound can serve as an analytical reference standard for HPLC, LC-MS, or NMR method development in laboratories working with imidazole-piperidine compound libraries. Procurement of the exact CAS-numbered compound ensures reproducibility in analytical method validation.

Quote Request

Request a Quote for 2,2-diphenyl-1-(4-((2-phenyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)ethanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.